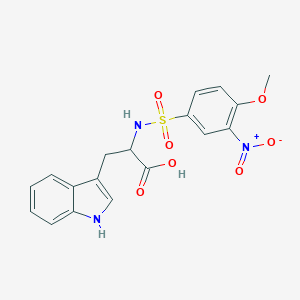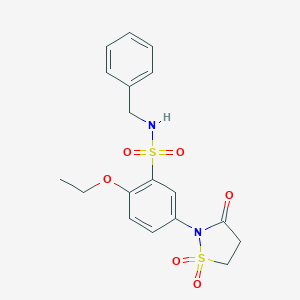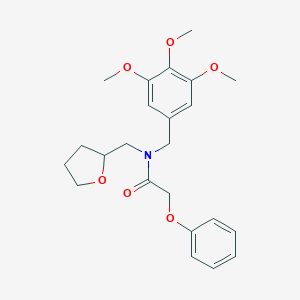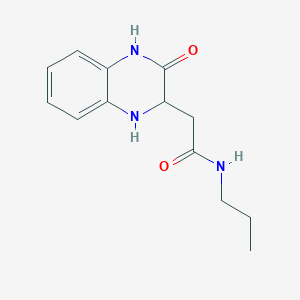
Tacrine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La tacrina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: La tacrina y sus derivados se utilizan como andamios para desarrollar agentes multidiana.
Biología: Se estudia la tacrina por sus interacciones con varios objetivos biológicos, incluidas la acetilcolinesterasa y la butirilcolinesterasa.
Mecanismo De Acción
La tacrina ejerce sus efectos al mejorar la función colinérgica. Aumenta la concentración de acetilcolina en las sinapsis colinérgicas a través de la inhibición reversible de su hidrólisis por la acetilcolinesterasa . Esta inhibición conduce a una acumulación de acetilcolina, lo que ayuda a mejorar la función cognitiva en pacientes con enfermedad de Alzheimer .
Safety and Hazards
Direcciones Futuras
Despite failing in hepatotoxicity, Tacrine’s novel skeleton has been used for drug design . New this compound derivatives are still being designed to treat AD . It has been experimentally demonstrated that bis-Tacrine congeners display enhanced inhibitory activity towards AChE compared to this compound .
Análisis Bioquímico
Biochemical Properties
Tacrine plays a crucial role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. By binding to acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at cholinergic synapses. This interaction enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are prominent. This compound also interacts with other biomolecules such as butyrylcholinesterase and histamine N-methyltransferase, further influencing neurotransmitter levels and signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances cholinergic transmission by increasing acetylcholine levels, which improves cognitive function. This compound also induces hepatotoxicity, characterized by oxidative stress and mitochondrial dysfunction in hepatocytes. This hepatotoxic effect is mediated through the inhibition of glycogen synthase kinase-3β and the induction of oxidative stress, leading to cell death and liver damage . Additionally, this compound has been shown to disrupt the proper assembly of oligomeric acetylcholinesterase in the endoplasmic reticulum, causing endoplasmic reticulum stress and apoptosis in neuronal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reversible binding to acetylcholinesterase, thereby inhibiting the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This compound’s binding to acetylcholinesterase occurs near the enzyme’s catalytic active site, preventing the breakdown of acetylcholine. Additionally, this compound interacts with other enzymes such as butyrylcholinesterase and histamine N-methyltransferase, further modulating neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed and distributed within the body, with peak plasma concentrations achieved within a few hours. Its hepatotoxic effects become evident within 24 hours of administration, characterized by increased enzyme activities of serum aspartate aminotransferase and alanine aminotransferase. These enzyme levels return to normal within 72 hours, indicating a transient hepatotoxic effect . Long-term studies have shown that this compound’s hepatotoxicity can lead to chronic liver damage if not properly managed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound improves cognitive function and reverses deficits in memory and learning. At higher doses, this compound induces hepatotoxicity, characterized by elevated liver enzyme levels and histopathological changes in liver tissue. The median lethal dose of this compound in rats is approximately 40 mg/kg, indicating a narrow therapeutic window. Chronic administration of high doses of this compound can lead to severe liver damage and other adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver via hydroxylation by the enzyme cytochrome P450 1A2. The major metabolites of this compound include 1-hydroxy-tacrine, 2-hydroxy-tacrine, and 4-hydroxy-tacrine, which are further conjugated with glucuronic acid and excreted in the urine. The metabolism of this compound is crucial for its elimination from the body, and any impairment in liver function can lead to increased toxicity .
Transport and Distribution
This compound is rapidly absorbed and widely distributed within the body, with a large volume of distribution. It crosses the blood-brain barrier and accumulates in the brain, where it exerts its therapeutic effects. This compound is also distributed to other tissues such as the liver, kidneys, and adrenal glands. The transport of this compound into the brain is facilitated by its lipophilic nature, allowing it to cross cell membranes easily .
Subcellular Localization
Within cells, this compound is primarily localized in the endoplasmic reticulum and mitochondria. In the endoplasmic reticulum, this compound disrupts the proper assembly of oligomeric acetylcholinesterase, leading to endoplasmic reticulum stress and apoptosis. In mitochondria, this compound induces oxidative stress and mitochondrial dysfunction, contributing to its hepatotoxic effects. The subcellular localization of this compound is crucial for its activity and toxicity, as it directly influences cellular processes and organelle function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La tacrina se puede sintetizar a través de varios métodos. Un método sostenible y eficiente implica el uso de disolventes eutécticos profundos (DES) en condiciones aeróbicas, logrando un rendimiento del 98% . Este método reemplaza los compuestos orgánicos volátiles con disolventes más ecológicos, lo que lo convierte en una alternativa más verde. El protocolo optimizado se escala fácilmente a 3 gramos de sustrato sin pérdida de rendimiento y se extiende con éxito a los derivados de la tacrina con toxicidad hepática reducida .
Métodos de producción industrial: La producción industrial de tacrina generalmente implica la síntesis a gran escala utilizando los métodos de química verde mencionados anteriormente. El uso de DES en la producción industrial no solo aumenta el rendimiento, sino que también reduce el impacto ambiental, lo que se alinea con la creciente demanda de procesos sostenibles y ecológicos .
Análisis De Reacciones Químicas
Tipos de reacciones: La tacrina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La tacrina se puede oxidar para formar N-óxido de tacrina.
Reducción: La reducción de la tacrina puede producir dihidrotacrin.
Sustitución: La tacrina puede sufrir reacciones de sustitución para formar varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o alquilantes en condiciones controladas.
Productos principales:
Oxidación: N-óxido de tacrina.
Reducción: Dihidrotacrin.
Sustitución: Diversos derivados de la tacrina con grupos funcionales modificados.
Comparación Con Compuestos Similares
La tacrina se compara con otros inhibidores de la acetilcolinesterasa como donepezilo, galantamina y rivastigmina. Si bien la tacrina fue el primer fármaco aprobado para la enfermedad de Alzheimer, se retiró debido a su hepatotoxicidad . Su alta potencia en la inhibición de la colinesterasa y su estructura simple la convierten en un andamio prometedor para el desarrollo de agentes multidiana .
Compuestos Similares:
Donepezilo: Otro inhibidor de la acetilcolinesterasa utilizado para la enfermedad de Alzheimer.
Galantamina: Un alcaloide natural utilizado para el tratamiento de la enfermedad de Alzheimer leve a moderada.
Rivastigmina: Un inhibidor reversible de la colinesterasa utilizado para el tratamiento de la demencia asociada con la enfermedad de Alzheimer y la enfermedad de Parkinson.
La singularidad de la tacrina radica en su estructura simple y su alta potencia, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo a pesar de su retirada del mercado .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJREFDVOIBQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1684-40-8 (hydrochloride) | |
| Record name | Tacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1037272 | |
| Record name | Tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e-01 g/L | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of tacrine is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses. The result is a prolonged effect of acetylcholine. | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
321-64-2, 206658-92-6 | |
| Record name | Tacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183.5 °C | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)

![3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B349568.png)
![7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B349576.png)
![N-[3-(dimethylamino)propyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B349584.png)
![tert-butyl N-[2-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B349586.png)
![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)



![9-(4-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349611.png)
![[1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate](/img/structure/B349618.png)
![N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B349619.png)
![2,3,5-trimethyl-6-[3-(4-morpholinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B349622.png)
